Cas no 1018128-02-3 (3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid)

3-[(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a fluorinated pyrazolopyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it a valuable scaffold for drug development. The presence of the propanoic acid moiety allows for further functionalization or conjugation, increasing its versatility in synthetic routes. This compound may exhibit bioactivity due to its heterocyclic core, commonly associated with enzyme inhibition or receptor modulation. Its well-defined chemical properties and stability under standard conditions make it suitable for rigorous experimental studies. Further research is needed to explore its pharmacological potential.
3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid structure
1018128-02-3 structure
Product name:3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid
CAS No:1018128-02-3
MF:C12H12N3O3F3
Molecular Weight:303.237
MDL:MFCD09834316
CID:3159387
PubChem ID:25248233

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyr idin-7-yl]propanoic acid
    • 3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
    • 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid
    • MDL: MFCD09834316
    • インチ: InChI=1S/C12H12F3N3O3/c1-6-10-7(12(13,14)15)5-8(19)18(4-3-9(20)21)11(10)16-17(6)2/h5H,3-4H2,1-2H3,(H,20,21)
    • InChIKey: CBKFTKOZRPVHSW-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC(=O)N(CCC(=O)O)C2=NN1C)C(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 4

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-231881-0.25g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3 95%
0.25g
$347.0 2024-06-20
Enamine
EN300-231881-1.0g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3 95%
1.0g
$699.0 2024-06-20
Chemenu
CM272250-10g
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
1018128-02-3 97%
10g
$1332 2021-08-18
Enamine
EN300-231881-1g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3
1g
$699.0 2023-09-15
Enamine
EN300-231881-10g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3
10g
$3007.0 2023-09-15
Enamine
EN300-231881-5g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3
5g
$2028.0 2023-09-15
A2B Chem LLC
AJ06664-100mg
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
1018128-02-3 95%
100mg
$484.00 2024-04-20
Enamine
EN300-231881-2.5g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3 95%
2.5g
$1370.0 2024-06-20
Chemenu
CM272250-1g
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
1018128-02-3 97%
1g
$318 2021-08-18
Enamine
EN300-231881-0.5g
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
1018128-02-3 95%
0.5g
$546.0 2024-06-20

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid 関連文献

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acidに関する追加情報

Introduction to 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid (CAS No. 1018128-02-3)

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid, identified by its CAS number 1018128-02-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrazolo[3,4-bpyridine] scaffold, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a carboxylic acid moiety further enhances its pharmacological profile, making it a valuable candidate for further investigation in drug discovery and development.

The pyrazolo[3,4-bpyridine] core is a privileged scaffold that has been extensively studied for its role in modulating various biological pathways. This particular derivative, with its unique substitution pattern, exhibits promising properties that make it suitable for multiple therapeutic targets. The trifluoromethyl group is a well-known pharmacophore that can improve metabolic stability, binding affinity, and overall bioavailability of small molecules. Additionally, the carboxylic acid functionality provides a site for further chemical modification, allowing for the development of novel analogs with enhanced pharmacological effects.

In recent years, there has been growing interest in exploring the therapeutic potential of pyrazolo[3,4-bpyridine] derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid suggests that it may interact with key targets in pathways relevant to inflammation and metabolic disorders. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain enzymes associated with these conditions.

The synthesis of 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. Advanced synthetic techniques such as metal-catalyzed cross-coupling reactions have been employed to achieve the desired substitution pattern efficiently. These methods not only enhance the synthetic pathway but also allow for greater control over the stereochemistry of the product.

The pharmacological evaluation of CAS No. 1018128-02-3 has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit the activity of enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various inflammatory and autoimmune diseases. The trifluoromethyl group appears to play a crucial role in enhancing binding affinity by improving hydrophobic interactions with the target proteins. Additionally, the carboxylic acid moiety provides a site for hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

Preclinical studies have also explored the potential of this compound as an anti-inflammatory agent. In animal models of inflammation, 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid has shown significant reductions in pro-inflammatory cytokine levels without causing notable side effects. These findings suggest that it may be a viable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Further investigation into its mechanism of action could provide valuable insights into novel therapeutic strategies.

The compound's structural features also make it an attractive scaffold for developing next-generation drugs. The pyrazolo[3,4-bpyridine] core is highly versatile and can be modified in numerous ways to optimize pharmacokinetic properties and target specificity. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can identify potential analogs with improved efficacy and reduced toxicity. This approach allows for rapid identification of lead compounds that can be advanced into clinical trials.

The development of novel therapeutic agents requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. CAS No. 1018128-02-3 has undergone extensive preclinical testing to evaluate its pharmacokinetic profile and potential adverse effects. These studies have shown that it is well-tolerated at doses expected to produce therapeutic effects. However, further research is needed to fully understand its long-term safety profile and optimal dosing regimen.

The integration of cutting-edge technologies into drug discovery has accelerated the process of identifying promising candidates like 3-2,3-dimethyl-6-oxyo-trifluoromethoxy-pyrazolopyridinylpropanoic acid derivatives. High-throughput screening (HTS) platforms have enabled researchers to rapidly test thousands of compounds against various biological targets simultaneously. This approach has been instrumental in identifying hits with high potential for further development.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research into tangible therapeutic solutions. The study of compounds like CAS No. 1018128, which exhibit multiple biological activities, underscores the importance of interdisciplinary research in drug discovery. By combining expertise from chemistry、biology、pharmacology,and computational science,researchers can accelerate the development pipeline and bring new treatments to patients more quickly.

The future prospects for CAS No 1018128 are promising,given its unique structural features and demonstrated biological activity。 Further research will focus on optimizing its pharmacological properties through structural modifications,exploring new therapeutic applications,and conducting clinical trials to evaluate its efficacy in humans。 As our understanding of disease mechanisms continues to evolve,compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs。

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